molecular formula C8H12N2S B12874282 Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate

Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate

Cat. No.: B12874282
M. Wt: 168.26 g/mol
InChI Key: WBXIVMKUVCSGHB-UHFFFAOYSA-N
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Description

Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate is a chemical compound with the molecular formula C8H11NOS It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate typically involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield the desired carbimidothioate compound. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbimidothioate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbimidothioate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetic acid or water; temperatures ranging from 0°C to 25°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from -10°C to 25°C.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; solvents like dichloromethane or ethanol; temperatures ranging from 0°C to 50°C.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted carbimidothioates

Scientific Research Applications

Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate
  • 1,5-Dimethyl-1H-pyrrole-2-carboxamide
  • 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid

Uniqueness

Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate is unique due to its carbimidothioate functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

methyl 1,5-dimethylpyrrole-2-carboximidothioate

InChI

InChI=1S/C8H12N2S/c1-6-4-5-7(10(6)2)8(9)11-3/h4-5,9H,1-3H3

InChI Key

WBXIVMKUVCSGHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)C(=N)SC

Origin of Product

United States

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